6-chloroquinoline-2,4(1H,3H)-dione
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Overview
Description
6-chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which include 6-chloroquinoline-2,4(1h,3h)-dione, have been found to exhibit antimicrobial activity . This suggests that the compound may target certain enzymes or proteins essential for the survival and proliferation of microbial cells.
Mode of Action
It is known that quinoline derivatives can interact with their targets and cause changes that inhibit the growth and proliferation of microbial cells .
Biochemical Pathways
It is known that quinoline derivatives can interfere with the normal functioning of microbial cells, potentially affecting multiple biochemical pathways .
Result of Action
It is known that quinoline derivatives can inhibit the growth and proliferation of microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloroquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-aminobenzamide with phosgene or its derivatives, leading to the formation of the desired quinoline dione structure. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloroquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Lacks the chlorine substituent but shares the core structure.
6-bromoquinoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of chlorine.
6-fluoroquinoline-2,4(1H,3H)-dione: Contains a fluorine atom in place of chlorine.
Uniqueness
6-chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-1H-quinoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBONVGVMAWCTFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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